Bicyclo[2.2.1]hept-2-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]hept-2-ene-2-carboxamide is a compound belonging to the bicyclic amides family It is characterized by a bicyclo[221]heptane structure with a carboxamide group attached to the second carbon of the bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.1]hept-2-ene with an amide-forming reagent under controlled conditions. For instance, the reaction of bicyclo[2.2.1]hept-2-ene with ammonia or primary amines in the presence of a catalyst can yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with similar bicyclic structure but without the carboxamide group.
Bicyclo[2.2.1]hept-5-ene-2-carboxamide: Another similar compound with a different position of the double bond.
N-methyl-bicyclo[2.2.1]hept-2-ene-2-carboxamide: A derivative with a methyl group attached to the nitrogen of the carboxamide
Properties
CAS No. |
90086-81-0 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-2-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H2,9,10) |
InChI Key |
IWMAIPCRUFTVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.